Cas no 2229048-36-4 (2-(3-cyclopropylphenyl)ethane-1-thiol)

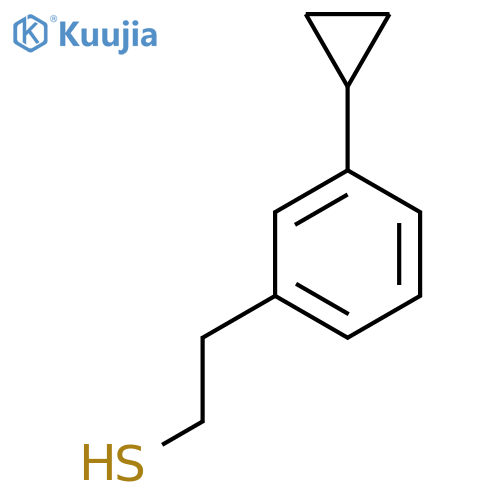

2229048-36-4 structure

商品名:2-(3-cyclopropylphenyl)ethane-1-thiol

2-(3-cyclopropylphenyl)ethane-1-thiol 化学的及び物理的性質

名前と識別子

-

- 2-(3-cyclopropylphenyl)ethane-1-thiol

- 2229048-36-4

- EN300-1736404

-

- インチ: 1S/C11H14S/c12-7-6-9-2-1-3-11(8-9)10-4-5-10/h1-3,8,10,12H,4-7H2

- InChIKey: VVJZQPBDHNGPAW-UHFFFAOYSA-N

- ほほえんだ: SCCC1=CC=CC(=C1)C1CC1

計算された属性

- せいみつぶんしりょう: 178.08162162g/mol

- どういたいしつりょう: 178.08162162g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 1Ų

2-(3-cyclopropylphenyl)ethane-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1736404-2.5g |

2-(3-cyclopropylphenyl)ethane-1-thiol |

2229048-36-4 | 2.5g |

$2240.0 | 2023-09-20 | ||

| Enamine | EN300-1736404-1.0g |

2-(3-cyclopropylphenyl)ethane-1-thiol |

2229048-36-4 | 1g |

$0.0 | 2023-06-04 | ||

| Enamine | EN300-1736404-1g |

2-(3-cyclopropylphenyl)ethane-1-thiol |

2229048-36-4 | 1g |

$1142.0 | 2023-09-20 | ||

| Enamine | EN300-1736404-0.1g |

2-(3-cyclopropylphenyl)ethane-1-thiol |

2229048-36-4 | 0.1g |

$1005.0 | 2023-09-20 | ||

| Enamine | EN300-1736404-10g |

2-(3-cyclopropylphenyl)ethane-1-thiol |

2229048-36-4 | 10g |

$4914.0 | 2023-09-20 | ||

| Enamine | EN300-1736404-0.25g |

2-(3-cyclopropylphenyl)ethane-1-thiol |

2229048-36-4 | 0.25g |

$1051.0 | 2023-09-20 | ||

| Enamine | EN300-1736404-5g |

2-(3-cyclopropylphenyl)ethane-1-thiol |

2229048-36-4 | 5g |

$3313.0 | 2023-09-20 | ||

| Enamine | EN300-1736404-0.5g |

2-(3-cyclopropylphenyl)ethane-1-thiol |

2229048-36-4 | 0.5g |

$1097.0 | 2023-09-20 | ||

| Enamine | EN300-1736404-0.05g |

2-(3-cyclopropylphenyl)ethane-1-thiol |

2229048-36-4 | 0.05g |

$959.0 | 2023-09-20 |

2-(3-cyclopropylphenyl)ethane-1-thiol 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

2229048-36-4 (2-(3-cyclopropylphenyl)ethane-1-thiol) 関連製品

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量